1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one is a brominated indole derivative with a chloroethanone group attached to the indole ring. This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one can be synthesized through several synthetic routes. One common method involves the bromination of 1H-indole-3-ylmethanone followed by chlorination. The reaction conditions typically require the use of brominating agents such as N-bromosuccinimide (NBS) and chlorinating agents like thionyl chloride (SOCl₂).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the bromo and chloro positions can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized indole derivatives, reduced analogs, and various substituted indole compounds.
Scientific Research Applications
1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: This compound and its derivatives are explored for their potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new drugs and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which 1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one exerts its effects involves interactions with molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, leading to biological responses. The specific molecular targets and pathways depend on the derivatives and their intended applications.
Comparison with Similar Compounds
1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one is compared with other similar compounds to highlight its uniqueness:
1-(4-bromo-1H-indol-3-yl)ethanone: Similar structure but lacks the chloroethanone group.
1-(4-bromo-1H-indol-3-yl)ethanol: Contains a hydroxyl group instead of the chloroethanone group.
1-(4-bromo-1H-indol-3-yl)acetic acid: Features an acetic acid group instead of the chloroethanone group.
These compounds differ in their functional groups, which can lead to variations in their chemical reactivity and biological activities.
Properties
CAS No. |
1018637-71-2 |
---|---|
Molecular Formula |
C10H7BrClNO |
Molecular Weight |
272.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.